2,5-Difluoro-4-(propan-2-yloxy)aniline 2,5-Difluoro-4-(propan-2-yloxy)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17842903
InChI: InChI=1S/C9H11F2NO/c1-5(2)13-9-4-6(10)8(12)3-7(9)11/h3-5H,12H2,1-2H3
SMILES:
Molecular Formula: C9H11F2NO
Molecular Weight: 187.19 g/mol

2,5-Difluoro-4-(propan-2-yloxy)aniline

CAS No.:

Cat. No.: VC17842903

Molecular Formula: C9H11F2NO

Molecular Weight: 187.19 g/mol

* For research use only. Not for human or veterinary use.

2,5-Difluoro-4-(propan-2-yloxy)aniline -

Specification

Molecular Formula C9H11F2NO
Molecular Weight 187.19 g/mol
IUPAC Name 2,5-difluoro-4-propan-2-yloxyaniline
Standard InChI InChI=1S/C9H11F2NO/c1-5(2)13-9-4-6(10)8(12)3-7(9)11/h3-5H,12H2,1-2H3
Standard InChI Key FZBQCCOYMLNIAK-UHFFFAOYSA-N
Canonical SMILES CC(C)OC1=C(C=C(C(=C1)F)N)F

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

The molecular formula of 2,5-difluoro-4-(propan-2-yloxy)aniline is C₉H₁₁F₂NO, with a molecular weight of 187.19 g/mol. This aligns with the general formula of difluoroaniline derivatives, where fluorine atoms and alkoxy groups contribute to molecular diversity.

Table 1: Comparative Molecular Data for Related Difluoroaniline Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)
2,5-Difluoro-4-(propan-2-yloxy)anilineC₉H₁₁F₂NO187.19
4,5-Difluoro-2-(propan-2-yloxy)anilineC₉H₁₁F₂NO187.19
3,5-Difluoro-4-(propylsulfonyl)anilineC₉H₁₁F₂NO₂S235.25

Spectroscopic Identification

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals for the isopropoxy group appear as a septet (~4.5 ppm) for the methine proton and doublets for the methyl groups (1.2–1.4 ppm). Aromatic protons resonate between 6.5–7.5 ppm, split due to fluorine coupling.

    • ¹⁹F NMR: Two distinct fluorines at the 2- and 5-positions show resonances near -110 to -120 ppm, influenced by substituent electronegativity.

  • Mass Spectrometry (MS): A molecular ion peak at m/z 187.19 confirms the molecular weight. Fragment ions at m/z 170 (loss of NH₂) and 152 (loss of F) are typical.

Synthesis and Optimization

Synthetic Routes

The synthesis of 2,5-difluoro-4-(propan-2-yloxy)aniline involves three key steps:

  • Nitration and Fluorination:
    Starting from 4-(propan-2-yloxy)aniline, directed nitration introduces nitro groups at specific positions. Subsequent fluorination via Balz-Schiemann or halogen exchange reactions yields the difluoro intermediate .

  • Reduction of Nitro Groups:
    Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts nitro groups to amines, producing the target aniline derivative.

  • Purification:
    Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
NitrationHNO₃, H₂SO₄, 0–5°C65–70
FluorinationHF, NaNO₂, 50–60°C50–55
ReductionH₂ (1 atm), Pd/C, EtOH85–90

Challenges in Isomer Control

The regioselectivity of fluorination is critical. Competing reactions may produce undesired isomers (e.g., 3,5-difluoro), necessitating careful temperature control and stoichiometric adjustments .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient aromatic ring undergoes selective reactions:

  • Sulfonation: Concentrated H₂SO₄ introduces sulfonic acid groups at the 3-position, yielding water-soluble derivatives .

  • Halogenation: Bromine (Br₂/FeBr₃) adds at the 6-position, forming tetrahalogenated products.

Cross-Coupling Reactions

Palladium-catalyzed couplings (Suzuki, Buchwald-Hartwig) enable C–N and C–C bond formation:

  • Suzuki Coupling: Reacts with aryl boronic acids to generate biaryl structures, useful in pharmaceutical scaffolds.

  • Buchwald-Hartwig Amination: Links secondary amines to the aromatic ring, enhancing solubility.

Applications in Material Science and Pharmaceuticals

Pharmaceutical Intermediates

2,5-Difluoro-4-(propan-2-yloxy)aniline serves as a precursor for:

  • Anticancer Agents: Fluorinated anilines enhance membrane permeability in kinase inhibitors.

  • Antibiotics: Structural analogs show activity against Gram-positive bacteria .

Advanced Materials

  • Liquid Crystals: The isopropoxy group improves mesophase stability in display technologies.

  • Polymers: Incorporation into polyimides increases thermal resistance (>300°C) .

Future Directions

Research priorities include:

  • Green Synthesis: Catalytic fluorination methods to reduce HF usage.

  • Bioconjugation: Developing antibody-drug conjugates (ADCs) for targeted therapies .

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